Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate

Vue d'ensemble

Description

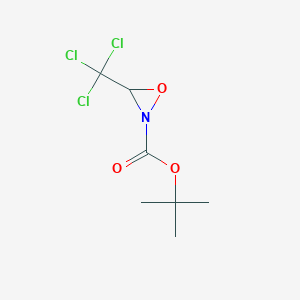

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate is a chemical compound with the molecular formula C7H10Cl3NO3. It is known for its unique structure, which includes an oxaziridine ring, a tert-butyl group, and a trichloromethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(trichloromethyl)-1,2-oxaziridine-2-carboxylate with methanol at low temperatures, around -78°C . This reaction yields the desired compound in good yields. The reaction conditions are crucial to ensure the stability of the oxaziridine ring and to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxaziridine ring can participate in oxidation reactions, often leading to the formation of oxaziridines or other oxidized products.

Reduction: Reduction reactions can break the oxaziridine ring, leading to the formation of amines or other reduced products.

Substitution: The trichloromethyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxaziridines, while reduction reactions can produce amines.

Applications De Recherche Scientifique

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxaziridines and other nitrogen-containing compounds.

Biology: The compound’s ability to undergo specific reactions makes it useful in the study of biological pathways and enzyme mechanisms.

Medicine: Research into its potential medicinal applications includes exploring its use as a precursor for drug synthesis.

Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate involves its ability to participate in oxidation and reduction reactions. The oxaziridine ring is highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a valuable tool in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 3-(chloromethyl)oxaziridine-2-carboxylate

- Tert-butyl 3-(bromomethyl)oxaziridine-2-carboxylate

- Tert-butyl 3-(iodomethyl)oxaziridine-2-carboxylate

Uniqueness

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to other halomethyl oxaziridines. This makes it particularly useful in reactions requiring specific electronic and steric properties.

Activité Biologique

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data tables.

- Molecular Formula : CHClNO

- Molecular Weight : 262.52 g/mol

- CAS Number : 219547-77-0

The compound features a unique oxaziridine structure, which is known for its reactivity and potential pharmacological properties.

Antimicrobial Activity

Research has indicated that oxaziridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxazole derivatives against fungal strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentrations (MIC) for selected compounds were reported as follows:

| Compound | MIC (µg/ml) | Candida albicans | Aspergillus niger |

|---|---|---|---|

| 11 | 1.6 | 1.6 | 1.6 |

| 12 | 0.8 | 0.8 | 1.6 |

| Reference (5-Fluorocytosine) | 3.2 | 1.6 | 1.6 |

These findings suggest that the oxaziridine framework may contribute to the antimicrobial efficacy of the compound .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A patent application described its potential in treating conditions associated with inflammation, highlighting its role in mitigating responses related to spinal cord injury and traumatic brain injury . The anti-inflammatory effects are hypothesized to be linked to the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The oxaziridine moiety can undergo nucleophilic attack, leading to modifications of proteins and nucleic acids, which may underlie its antimicrobial and anti-inflammatory effects.

Case Studies

- Antimicrobial Efficacy Against Bacterial Strains : A study by Singh et al. evaluated various substituted oxazoles for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound showed notable inhibition zones, suggesting a promising antibacterial profile .

- Therapeutic Applications : In a comprehensive review on oxazole derivatives, it was noted that compounds exhibiting similar chemical structures have been explored for their therapeutic potentials in cancer treatment and neuroprotection . This positions this compound as a candidate for further exploration in these areas.

Propriétés

IUPAC Name |

tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl3NO3/c1-6(2,3)13-5(12)11-4(14-11)7(8,9)10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQBULMPIKTIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(O1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.